2-[2-(4-Methoxyphenyl)-1,3-oxazol-4-yl]ethan-1-amine is a chemical compound characterized by its unique structure and potential applications in scientific research. The compound has the following specifications:
This compound is classified under oxazole derivatives, which are five-membered heterocyclic compounds containing nitrogen and oxygen.
The synthesis of 2-[2-(4-Methoxyphenyl)-1,3-oxazol-4-yl]ethan-1-amine typically involves several steps:
The reaction mechanism often involves the nucleophilic attack of the amine on the carbonyl carbon of the intermediate formed during the cyclization process. This step is crucial for forming the oxazole structure.
The molecular structure of 2-[2-(4-Methoxyphenyl)-1,3-oxazol-4-yl]ethan-1-amine features:
The compound's structural data can be represented as follows:
Property | Data |
---|---|
Molecular Formula | C12H14N2O2 |
Molecular Weight | 218.26 g/mol |
InChI Key | WDZAPDWVDUZWOV-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)C2=NC(=CO2)CCN |
The compound can undergo various chemical reactions typical for amines and oxazoles, including:
In laboratory settings, these reactions can be optimized by varying temperature, pressure, and solvent systems to achieve desired yields and purity levels.
The mechanism of action for 2-[2-(4-Methoxyphenyl)-1,3-oxazol-4-yl]ethan-1-amine involves its interaction with biological targets:
Research indicates that oxazole derivatives can affect multiple biochemical pathways, leading to diverse pharmacological profiles.
The physical properties of 2-[2-(4-Methoxyphenyl)-1,3-oxazol-4-yl]ethan-1-amine include:
Chemical properties relevant to this compound include:
Property | Value |
---|---|
Melting Point | Not available |
Boiling Point | Not available |
Density | Not available |
Safety data is currently unavailable online; users are encouraged to request a Safety Data Sheet for detailed safety information.
The applications of 2-[2-(4-Methoxyphenyl)-1,3-oxazol-4-yl]ethan-1-amine span various fields:
This compound represents a significant area of interest due to its diverse applications and potential benefits in scientific research and industry.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4